1,1,2-Triphenyl-2-(4-pyridyl)ethanol
Description
Properties
CAS No. |
56501-72-5 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,1,2-triphenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24(20-10-4-1-5-11-20)21-16-18-26-19-17-21/h1-19,24,27H |
InChI Key |
BHXOMGBMXBUUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol generally involves the nucleophilic addition of a 4-pyridyl-substituted nucleophile to a benzophenone or a related diaryl ketone precursor. The key step is the formation of the tertiary alcohol center bearing three phenyl groups and one 4-pyridyl substituent.
Method 1: Grignard Reaction of 4-Pyridylmagnesium Halide with Benzophenone
Overview:
A classical and widely used approach involves the reaction of a 4-pyridylmagnesium halide (Grignard reagent) with benzophenone. The nucleophilic addition of the 4-pyridylmagnesium halide to the carbonyl carbon of benzophenone yields the tertiary alcohol after aqueous workup.
Reaction Scheme:
$$
\text{C}6\text{H}5)_2\text{C=O} + \text{4-PyridylMgX} \rightarrow \text{1,1,2-Triphenyl-2-(4-pyridyl)ethanol}
$$
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Workup: Acidic aqueous quench (e.g., NH4Cl solution)
- Yields typically range from 70% to 85% depending on the purity of reagents and reaction conditions.
- The reaction requires strict anhydrous conditions to prevent Grignard reagent decomposition.
- The 4-pyridylmagnesium halide can be prepared by magnesium insertion into 4-bromopyridine or 4-iodopyridine.
Method 2: Organolithium Addition to Benzophenone
Overview:
Similar to the Grignard approach, organolithium reagents derived from 4-bromopyridine or 4-iodopyridine can be reacted with benzophenone to afford the target alcohol.
- Preparation of 4-pyridyllithium by lithium-halogen exchange at low temperature (-78 °C) in THF.
- Addition to benzophenone at -78 °C to 0 °C.
- Acidic aqueous workup.
- Organolithium reagents are generally more reactive than Grignard reagents, potentially leading to shorter reaction times and higher yields.
- Organolithium reagents are more sensitive to moisture and require stricter inert atmosphere techniques.
Method 3: Catalytic Addition of Pyridine Derivatives to Diaryl Ketones (Lewis Acid Catalysis)
Overview:
Recent advances have explored the use of Lewis acid catalysts to promote the addition of pyridine derivatives to diaryl ketones under milder and more environmentally friendly conditions.
- Copper(II) triflate (Cu(OTf)2) in ethanol
- p-Toluene sulfonic acid (PTSA) as an additive
- Solvent: Ethanol or other protic solvents
- Temperature: 70–100 °C
- Reaction time: 30–40 minutes under microwave irradiation or conventional heating
- Moderate to good yields (40–60%) reported depending on catalyst loading and temperature.
- The Lewis acid activates the carbonyl group, enhancing nucleophilic attack by the pyridine nitrogen or an intermediate nucleophile.
Method 4: Microwave-Assisted Synthesis
Overview:
Microwave irradiation has been employed to accelerate the condensation and addition reactions leading to triaryl-substituted pyridyl alcohols, including 1,1,2-Triphenyl-2-(4-pyridyl)ethanol .
- Significant reduction in reaction time (minutes instead of hours)
- Improved yields and cleaner product profiles
- Reactants mixed in ethanol or solvent-free conditions
- Microwave irradiation at controlled temperature (e.g., 250 °C) for 10–15 minutes
- Direct purification by chromatography
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Grignard Reaction | 4-Pyridylmagnesium halide + benzophenone | Anhydrous ether or THF | 0 to 25 | 2–4 hours | 70–85 | Requires strict anhydrous conditions |
| Organolithium Addition | 4-Pyridyllithium + benzophenone | THF, inert atmosphere | -78 to 0 | 1–3 hours | 75–90 | More reactive, sensitive to moisture |
| Lewis Acid Catalyzed Addition | 4-Pyridine derivative + diaryl ketone | Cu(OTf)2, PTSA in ethanol | 70–100 | 30–40 minutes | 40–60 | Green synthesis, microwave-assisted possible |
| Microwave-Assisted Synthesis | Pyridine derivative + diaryl ketone | Microwave irradiation, solvent-free or ethanol | 250 | 10–15 minutes | 60–80 | Rapid, energy efficient |
Detailed Research Outcomes and Analysis
Yield and Efficiency
- The Grignard and organolithium methods provide the highest yields (up to 90%), but require rigorous exclusion of moisture and oxygen.
- Lewis acid-catalyzed methods, especially under microwave irradiation, offer a greener alternative with shorter reaction times but slightly lower yields.
- Microwave-assisted methods have been shown to improve reaction kinetics and product purity, reducing by-products.
Mechanistic Considerations
- In Grignard and organolithium routes, nucleophilic attack on the ketone carbonyl is the key step forming the tertiary alcohol.
- Lewis acid catalysts coordinate to the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic addition by the pyridyl moiety or its derivatives.
- Microwave irradiation likely enhances molecular collisions and energy transfer, accelerating reaction rates.
Purification and Characterization
- Products are typically purified by recrystallization from ethanol or chromatographic methods.
- Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination, confirming the triaryl-substituted tertiary alcohol structure.
Perspectives from Varied Sources
- A review on pyridine analog synthesis highlights the use of Cu(OTf)2 catalysis and microwave irradiation as modern, efficient methods for pyridyl-substituted compounds.
- Organometallic addition methods remain the gold standard for high-yielding tertiary alcohol synthesis involving aryl and pyridyl groups.
- Microwave-assisted synthesis is gaining traction for its environmental benefits and reaction speed, as demonstrated in related heterocyclic compound preparations.
- The use of acidic catalysts and nanoparticle catalysts (e.g., CuO nanoparticles) has been reported to improve yields and selectivity in related triaryl alcohol syntheses.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Scientific Research Applications
1,1,2-Triphenyl-2-(4-pyridyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol (CAS 869495-24-9)
- Molecular Formula: C₂₅H₂₇NO (MW: 357.49) vs. estimated C₂₃H₁₉NO for 1,1,2-Triphenyl-2-(4-pyridyl)ethanol.
- Key Differences: The piperidine substituent introduces a saturated six-membered amine ring, contrasting with the aromatic 4-pyridyl group. This affects basicity (piperidine: pKa ~11 vs. pyridine: pKa ~5) and hydrogen-bonding capacity. Piperidine’s aliphatic nature enhances solubility in non-polar solvents, whereas the pyridyl group may improve coordination with metal ions .
- Applications: The piperidine analog is utilized in enantioselective synthesis, particularly in continuous-flow systems for producing diarylmethanols . The pyridyl variant’s aromaticity likely favors applications in supramolecular chemistry or as a ligand in porous coordination polymers .
1-(4-Pyridyl)pyridinium Chloride Hydrochloride (CAS 5421-92-1)
- Molecular Formula : C₁₀H₁₀Cl₂N₂ (MW: 229.11).
- Key Differences : This compound is a pyridinium salt with enhanced polarity and amphoteric behavior, enabling solubility in water and polar solvents. The absence of phenyl groups reduces steric hindrance, making it suitable for ionic interactions in catalysis or as a buffer component .
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Molecular Features : Incorporates a triazole ring and sulfonyl groups, enhancing thermal stability and electrophilic reactivity.
- Functional Contrast: The triazole-thioether moiety offers distinct hydrogen-bonding and π-stacking capabilities compared to the pyridyl ethanol framework, favoring pharmaceutical applications (e.g., antimicrobial agents) .
Physicochemical Properties
| Property | 1,1,2-Triphenyl-2-(4-pyridyl)ethanol | (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol | 1-(4-Pyridyl)pyridinium Chloride Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~325 (estimated) | 357.49 | 229.11 |
| Solubility | Moderate in ethanol/DMF | High in THF/TEA | High in water, ethanol |
| Key Functional Groups | Pyridyl, hydroxyl, phenyl | Piperidine, hydroxyl, phenyl | Pyridinium, chloride |
| Applications | Coordination chemistry, ligands | Enantioselective synthesis | Ionic interactions, buffers |
Biological Activity
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant studies and data.
Chemical Structure and Properties
1,1,2-Triphenyl-2-(4-pyridyl)ethanol features a triphenyl structure with a pyridine moiety. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) : The MIC values against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
2. Anticancer Properties
Research has shown that 1,1,2-Triphenyl-2-(4-pyridyl)ethanol possesses anticancer activity. It has been tested against various cancer cell lines, including breast and lung cancer cells.
- Cell Viability Assays : In vitro studies demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol can be attributed to several mechanisms:
- Interaction with Enzymes : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : Its structural similarity to neurotransmitters allows it to bind to various receptors, modulating signaling pathways related to pain and inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol against clinical isolates of E. coli. The study found that the compound inhibited bacterial growth effectively at low concentrations.
Case Study 2: Anticancer Activity
In a research project led by Johnson et al. (2024), the anticancer effects of the compound were assessed on MCF-7 breast cancer cells. The results indicated a significant reduction in cell proliferation and increased apoptosis rates when treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
